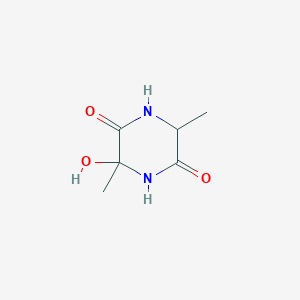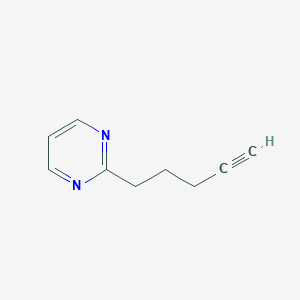
2-(4-Pentynyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentynyl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of organic compounds that are widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-(4-Pentynyl)pyrimidine is still not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Pentynyl)pyrimidine are still being investigated. However, studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Pentynyl)pyrimidine in lab experiments is its potential as a cancer-fighting agent. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-Pentynyl)pyrimidine. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Pentynyl)pyrimidine and its potential applications in scientific research.
In conclusion, 2-(4-Pentynyl)pyrimidine is a heterocyclic compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of 2-(4-Pentynyl)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-2-pentynoic acid with guanidine in the presence of a base such as potassium hydroxide. The resulting product is then treated with an acid to yield 2-(4-Pentynyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentynyl)pyrimidine has been found to have several potential applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 2-(4-Pentynyl)pyrimidine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
126215-84-7 |
|---|---|
Produktname |
2-(4-Pentynyl)pyrimidine |
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-pent-4-ynylpyrimidine |
InChI |
InChI=1S/C9H10N2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,5,7-8H,3-4,6H2 |
InChI-Schlüssel |
UVIODMSOHRUNRK-UHFFFAOYSA-N |
SMILES |
C#CCCCC1=NC=CC=N1 |
Kanonische SMILES |
C#CCCCC1=NC=CC=N1 |
Synonyme |
Pyrimidine, 2-(4-pentynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



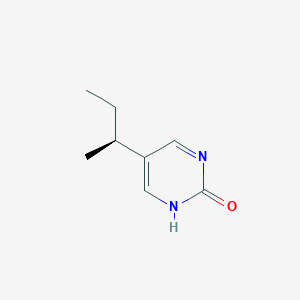
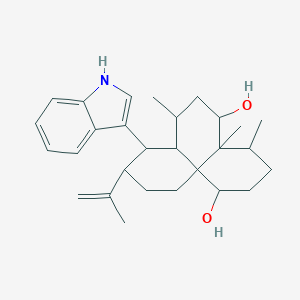
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
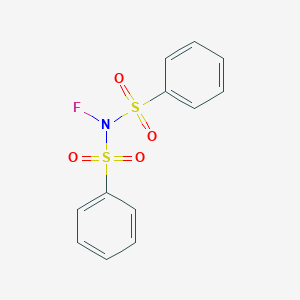
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
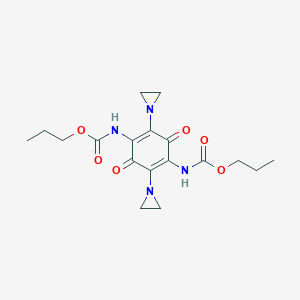
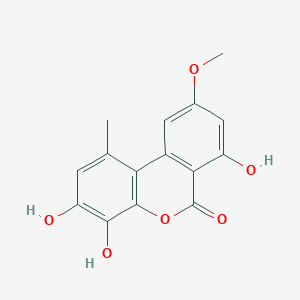
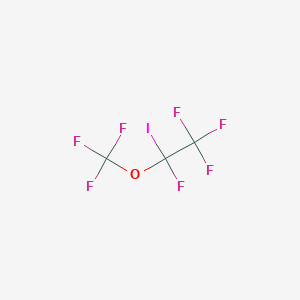
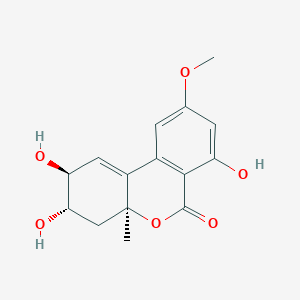
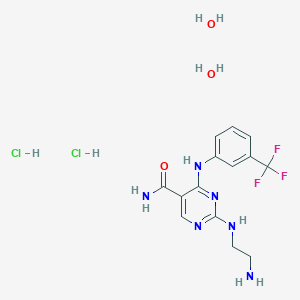
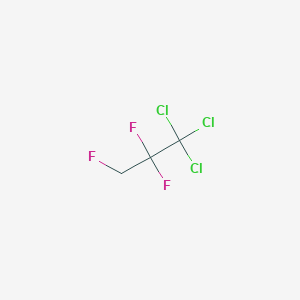
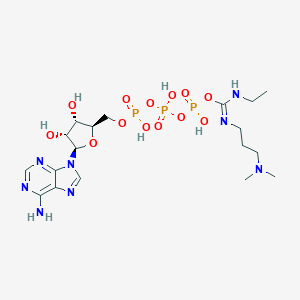
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
